molecular formula C28H31NO2 B133805 拉索福昔芬 CAS No. 180915-78-0

拉索福昔芬

货号 B133805
CAS 编号: 180915-78-0
分子量: 413.5 g/mol
InChI 键: GXESHMAMLJKROZ-IAPPQJPRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lasofoxifene is a non-steroidal 3rd generation selective estrogen receptor modulator (SERM) that selectively binds to both ERα and ERβ with high affinity . It is a naphthalene derivative marketed for the prevention and treatment of osteoporosis and for the treatment of vaginal atrophy . It was initially developed as Oporia by Pfizer as a treatment for postmenopausal osteoporosis and vaginal atrophy, which were both rejected for approval by FDA .


Synthesis Analysis

The synthesis of Lasofoxifene involves a series of chemical reactions. For instance, one method involves a three-component coupling reaction among 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole in the presence of HfCl4 . Another method involves the reaction of a compound with (3R)–3-methylpyrrolidine-HCl salt and i-Pr2NEt in anhydrous DMF .


Molecular Structure Analysis

Lasofoxifene has a molecular formula of C28H31NO2 . Its molecular weight is 413.55 g/mol . The structure of Lasofoxifene is complex, with multiple rings and functional groups .


Chemical Reactions Analysis

Lasofoxifene exhibits both significant estrogenic and antiestrogenic activity both in vitro and in vivo, targeting any tissues that possess ERs, such as bone, uterus, breast, blood vessels, and liver . It mimics the effects of estradiol with varying agonist and antagonist effects .


Physical And Chemical Properties Analysis

Lasofoxifene has a molecular formula of C28H31NO2 and a molecular weight of 413.55 g/mol . It is highly bound to plasma proteins (>99%) where it predominantly binds to albumin and α1-acid glycoprotein .

科学研究应用

骨质疏松症治疗和骨骼健康

拉索福昔芬被认为是一种选择性雌激素受体调节剂 (SERM),在绝经后骨质疏松症的预防和治疗中显示出显着的疗效。研究表明,拉索福昔芬增加了腰椎和髋部等关键部位的骨矿物质密度 (BMD),同时降低了骨转换标记物。这使其成为解决绝经后妇女骨质疏松症和相关骨骼健康问题的宝贵药物 (Lewiecki, 2009)。此外,研究表明,拉索福昔芬可以在治疗开始后 4 周内显著降低骨转换,超过一半服用拉索福昔芬的女性在 6 个月内骨转换标记物达到参考范围的下半部分 (Rogers, Glover, & Eastell, 2009)

生殖系统和乳腺癌风险

在生殖健康方面,发现拉索福昔芬对卵巢切除的非人类灵长类动物的子宫、阴道和乳房的影响很小。它没有增加子宫重量或改变乳腺、阴道或宫颈组织学状况,表明对生殖健康有有利的影响 (Cline, Botts, Lees, & Brommage, 2008)。此外,拉索福昔芬已被证明可以降低患有骨质疏松症的绝经后妇女患雌激素受体阳性乳腺癌的风险 (LaCroix 等,2010)

安全和危害

Lasofoxifene increases the risk of venous thromboembolism driven by increased risk of deep vein thrombosis . Other adverse effects include hot flushes, muscle spasms, and vaginal bleeding . In case of exposure, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Lasofoxifene has shown promise in the treatment of therapy-resistant ER-positive metastatic breast cancer . It has been suggested that future research could focus on studying the differences among distinct ESR1 mutations, adjusting clinical decisions based on molecular surveillance testing, and developing novel therapies that are effective against ESR1 mutations .

属性

IUPAC Name

(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2/t26-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXESHMAMLJKROZ-IAPPQJPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171037
Record name Lasofoxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Lasofoxifene mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen to reduce the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, stimulation of osteoblast (the bone forming cells) activity and additional effects on calcium homeostasis. It acts as an antagonist at uterus and mammary glands by suppressing the estrogen signaling in oncogenic pathways and inhibits the downstream gene transcription. A study also suggests that lasofoxifene may also act as an inverse agonist at CB2 cannabinoid receptor which is expressed in bone to inhibit osteoclast formation and resorptive activity.
Record name Lasofoxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06202
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Lasofoxifene

CAS RN

180916-16-9
Record name Lasofoxifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180916-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lasofoxifene [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180916169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lasofoxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06202
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lasofoxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LASOFOXIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/337G83N988
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lasofoxifene
Reactant of Route 2
Lasofoxifene
Reactant of Route 3
Lasofoxifene
Reactant of Route 4
Lasofoxifene
Reactant of Route 5
Lasofoxifene
Reactant of Route 6
Lasofoxifene

Citations

For This Compound
2,860
Citations
SR Cummings, K Ensrud, PD Delmas… - … England Journal of …, 2010 - Mass Medical Soc
… pills were randomly assigned to receive lasofoxifene, at a dose of either 0.25 mg per day (the lower-dose lasofoxifene group) or 0.5 mg per day (the higher-dose lasofoxifene group), or …
Number of citations: 418 www.nejm.org
M Lainé, SW Fanning, YF Chang, B Green… - Breast Cancer …, 2021 - Springer
… lasofoxifene in breast cancer xenografts expressing Y537S and D538G ERα mutants. The combination of lasofoxifene … We report for the first time the anti-tumor activity of lasofoxifene in …
Number of citations: 43 link.springer.com
GM Peterson, M Naunton… - Annals of …, 2011 - journals.sagepub.com
… In these trials, lasofoxifene has shown a favorable safety profile, … lasofoxifene and raloxifene were equally effective at increasing total hip bone mineral density (BMD), while lasofoxifene …
Number of citations: 12 journals.sagepub.com
L Gennari - Expert Opinion on Pharmacotherapy, 2009 - Taylor & Francis
… The purpose of this article is to review the effects of lasofoxifene, a … Lasofoxifene also has a remarkably improved oral … women with osteoporosis, lasofoxifene treatment also reduced ER …
Number of citations: 48 www.tandfonline.com
L Gennari, D Merlotti, G Martini… - Expert opinion on …, 2006 - Taylor & Francis
This article reviews lasofoxifene, a new-generation selective estrogen receptor modulator (SERM) that is currently in Phase III development for the prevention and treatment of …
Number of citations: 56 www.tandfonline.com
HZ Ke, H Qi, DT Crawford, KL Chidsey-Frink… - …, 2000 - academic.oup.com
… a potent and orally active SERM, lasofoxifene (CP-336,156), on … ) and treated with either vehicle or lasofoxifene at 1, 10, or 100μ … Lasofoxifene decreased body weight in all dose groups …
Number of citations: 132 academic.oup.com
AZ LaCroix, T Powles, CK Osborne… - Journal of the …, 2010 - academic.oup.com
Background Currently available selective estrogen receptor modulators reduce the risk of breast cancer, but they are not widely used. In the Postmenopausal Evaluation and Risk-…
Number of citations: 164 academic.oup.com
HZ Ke, TA Brown, DD Thompson - Journal of the American Aging …, 2002 - Springer
… Figure 2: Lasofoxifene does not stimulate granulosa cells. … Estrogen or lasofoxifene was added at the indicated … We also like to thank the Lasofoxifene Global Development …
Number of citations: 17 link.springer.com
C Prakash, KA Johnson, MJ Gardner - Drug metabolism and disposition, 2008 - ASPET
… 5-hydroxy-lasofoxifene and 7-hydroxy-lasofoxifene with human … 5-Hydroxy-lasofoxifene and 7-hydroxy-lasofoxifene each … of 5-hydroxy-lasofoxifene and 7-hydroxy-lasofoxifene may form …
Number of citations: 25 dmd.aspetjournals.org
MR McClung, E Siris, S Cummings, M Bolognese… - Menopause, 2006 - journals.lww.com
… to compare the effects of lasofoxifene with raloxifene and … of lasofoxifene and raloxifene. It was not designed to demonstrate an effect of lasofoxifene or differences between lasofoxifene …
Number of citations: 139 journals.lww.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。